The key feature of 2-Bromo-4-methylaniline's structure is the aromatic ring. It consists of six carbon atoms bonded together in a ring structure with alternating single and double bonds, delocalizing electrons and creating a region of high electron density. Attached to this ring at the 2nd position is a bromine (Br) atom, known for its electron-withdrawing nature. At the 4th position, a methyl (CH3) group is present, donating electrons. Finally, an amine group (NH2) is attached to the ring, further contributing electron density [].
A primary application of 2-Bromo-4-methylaniline is as a starting material for the synthesis of iminophosphoranes. Iminophosphoranes are a class of phosphorus-nitrogen compounds with various applications in organic chemistry, including catalysis and ligand design []. The reaction involves the nucleophilic attack of the amine group on a phosphine imine intermediate [].
Balanced chemical equation for the generalized reaction is not available due to the variability of the phosphine imine intermediate used.
Acute Toxic;Irritant